Cas no 861207-31-0 (5-[4-(2-Methylbutan-2-yl)benzenesulfonyl]-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline)

5-[4-(2-Methylbutan-2-yl)benzenesulfonyl]-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline structure
861207-31-0 structure
Product Name:5-[4-(2-Methylbutan-2-yl)benzenesulfonyl]-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
CAS-nummer:861207-31-0
MF:C23H27F3N2O2S
MW:452.532895326614
CID:6628504
PubChem ID:3789875
Update Time:2024-01-04

5-[4-(2-Methylbutan-2-yl)benzenesulfonyl]-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline Chemische en fysische eigenschappen

Naam en identificatie

    • 5-([4-(TERT-PENTYL)PHENYL]SULFONYL)-8-(TRIFLUOROMETHYL)-1,2,3,3A,4,5-HEXAHYDROPYRROLO[1,2-A]QUINOXALINE
    • 5-[4-(2-methylbutan-2-yl)benzenesulfonyl]-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
    • Pyrrolo[1,2-a]quinoxaline, 5-[[4-(1,1-dimethylpropyl)phenyl]sulfonyl]-1,2,3,3a,4,5-hexahydro-8-(trifluoromethyl)-
    • AKOS005084201
    • 5-{[4-(tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
    • 5-[4-(2-methylbutan-2-yl)phenyl]sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
    • 861207-31-0
    • 1X-0303
    • 5-[4-(2-Methylbutan-2-yl)benzenesulfonyl]-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
    • Inchi: 1S/C23H27F3N2O2S/c1-4-22(2,3)16-7-10-19(11-8-16)31(29,30)28-15-18-6-5-13-27(18)21-14-17(23(24,25)26)9-12-20(21)28/h7-12,14,18H,4-6,13,15H2,1-3H3
    • InChI-sleutel: WRIFDELLQCMJBF-UHFFFAOYSA-N
    • LACHT: N12CCCC1CN(S(C1=CC=C(C(C)(C)CC)C=C1)(=O)=O)C1=C2C=C(C(F)(F)F)C=C1

Berekende eigenschappen

  • Exacte massa: 452.17453377g/mol
  • Monoisotopische massa: 452.17453377g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 4
  • Complexiteit: 741
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.2
  • Topologisch pooloppervlak: 49Ų

Experimentele eigenschappen

  • Dichtheid: 1.33±0.1 g/cm3(Predicted)
  • Kookpunt: 538.9±60.0 °C(Predicted)
  • pka: 4.78±0.20(Predicted)
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